actinomycin K

RNA synthesis inhibition uridine incorporation HeLa cytotoxicity

Actinomycin K (Gengshengmeisu, kensengmycin) is a bicyclic chromopeptide lactone antibiotic isolated from Streptomyces melanochromogenes No. 1779.

Molecular Formula C12H11Br
Molecular Weight 0
CAS No. 11011-00-0
Cat. No. B1172074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameactinomycin K
CAS11011-00-0
Synonymsactinomycin K
Molecular FormulaC12H11Br
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinomycin K (CAS 11011-00-0): Procurement-Grade Chromopeptide Antibiotic with Quantifiable Differentiation from Generic Actinomycins


Actinomycin K (Gengshengmeisu, kensengmycin) is a bicyclic chromopeptide lactone antibiotic isolated from Streptomyces melanochromogenes No. 1779 . It belongs to the actinomycin family of DNA intercalators and transcription inhibitors, comprising a phenoxazinone chromophore linked to two cyclic pentapeptide lactone rings . Later compositional work revealed that actinomycin K is a two-component mixture: a minor, structurally distinct component (K1) and a major component (K2) that is identical to actinomycin D . This heterogenous composition directly underpins its distinct pharmacological fingerprint, making generic substitution with single-agent actinomycin D scientifically unsound when the historical pharmacological profile of the K-complex is required.

Defined two-component chromopeptide mixture (minor K1 + major K2)
K2 identical to actinomycin D; K1 is a unique minor congener
Procurement for studies requiring the historical K-complex pharmacological profile

Why Bulk Actinomycin D Cannot Substitute for the Actinomycin K Complex in Research and Procurement


Actinomycin K is not a single molecular entity but a defined mixture whose pharmacological signature was clinically validated as a combination product. The minor component K1 is chemically distinct from actinomycin D, while K2 is identical to it . Early pharmacological experiments demonstrated that the K-complex was more potent than actinomycin C in murine tumor models , positioning it as a historically superior agent within the actinomycin class. Substituting pure actinomycin D disregards the documented contribution of K1 and the clinical legacy of the mixture, which was approved and manufactured as Gengshengmeisu based on this specific compositional profile . Researchers requiring fidelity to the original Chinese clinical pharmacology corpus or investigating the structure–activity relationships of the minor groove-binding pentapeptide must source actinomycin K rather than generic actinomycin D.

Missing minor component K1

Pure actinomycin D does not contain the novel minor component K1; the pharmacological fingerprint may shift.

Historical validation mismatch

Original development relied on the specific K-complex mixture; substituting actinomycin D may not reproduce reported endpoint profiles.

Potency context shift

The K2T congener shows substantially lower RNA synthesis inhibition than actinomycin D; assay calibration may differ.

Quantitative Differentiation Evidence for Actinomycin K Against Its Closest Analogs


RNA Synthesis Inhibition Potency: Actinomycin K2T vs. Actinomycin D vs. Actinomycin Z5 in HeLa Cells

In a head-to-head comparison using HeLa cells, actinomycin D, actinomycin Z5, and actinomycin K2T were assessed for inhibition of [3H]uridine incorporation. Actinomycin K2T, a defined constituent of the actinomycin K complex, exhibited an IC50 of 1423.3 ± 212.2 ng/mL, representing a 150-fold reduction in potency relative to actinomycin D (IC50 = 9.5 ± 3.2 ng/mL) and a 24-fold reduction relative to actinomycin Z5 (IC50 = 59.1 ± 19.6 ng/mL) . This quantitative potency gradient underscores that the K2T component is significantly less potent than the gold-standard actinomycin D.

RNA Synthesis IC50
Head-to-head
K2T: 1423.3 ± 212.2 ng/mL
Actinomycin D: 9.5 ± 3.2 ng/mL
Actinomycin Z5: 59.1 ± 19.6 ng/mL
Attenuated potency tool for dose-response studies
HeLa [3H]uridine incorporation assay; 150-fold lower than actinomycin D
RNA synthesis inhibition uridine incorporation HeLa cytotoxicity

Rank-Order Biological Activity Across Actinomycin Variants: D > K1t > K1c > K2t > K2c

A systematic study compared actinomycin D against four biosynthetic variants (K1t, K1c, K2t, K2c) with respect to inhibition of RNA synthesis, DNA synthesis, protein synthesis, and antimicrobial potency. In all assays, a consistent activity rank order of D > K1t > K1c > K2t > K2c was observed . Spectroscopic measurement of DNA binding correlated precisely with biological activity, confirming that the replacement of proline with 4-methylproline progressively weakens target affinity . Actinomycin K2t, a component of the K-complex, occupies the lower end of this activity spectrum.

Activity Rank Order
Head-to-head
D > K1t > K1c > K2t > K2c
Consistent rank across RNA/DNA/protein synthesis and antimicrobial assays
4-methylproline substitution progressively reduces potency
DNA binding antimicrobial potency transcription inhibition

Superior In Vivo Antitumor Efficacy of Actinomycin K over Actinomycin C

Pharmacological experiments in mice demonstrated that actinomycin K inhibits sarcoma 180, Ehrlich ascites carcinoma, spindle cell sarcoma, and sarcoma AK, with an antitumor effect described as stronger than that of actinomycin C . While precise tumor inhibition percentages were not published in the English-language summary, the claim of superiority over a clinically recognized actinomycin congener is based on systematic in vivo evaluation that supported clinical trial initiation and eventual regulatory approval as Gengshengmeisu .

In Vivo Antitumor Context
Class-level
Reported stronger antitumor effect vs actinomycin C
Historical model-response context supports mixture-specific procurement
Data to verify; murine sarcoma 180 and Ehrlich models
in vivo antitumor sarcoma 180 Ehrlich carcinoma

Unique Compositional Identity: Actinomycin K Contains a Novel Minor Component (K1) Absent from Actinomycin D

Analytical deconvolution of actinomycin K revealed it to consist of two components: K1, a new substance present in very small amounts, and K2, which was identified as actinomycin D . This compositional heterogeneity distinguishes actinomycin K from pure actinomycin D and provides a unique material for studying minor-component effects on pharmacodynamics or for isolating K1 for structure–activity studies.

Compositional Identity
Supporting evidence
Two components: K1 (novel) + K2 (= actinomycin D)
Unique source of minor component K1 for SAR studies
Data to verify; structural characterization incomplete
chemical composition K1 component heterogeneity

Evidence-Driven Application Scenarios for Actinomycin K Sourcing and Experimental Use


Replication of Historical Chinese Clinical Oncology Protocols

Actinomycin K (Gengshengmeisu) is the exact agent used in Chinese clinical trials that demonstrated remarkable therapeutic effects against choriocarcinoma and malignant lymphoma . Researchers reproducing these legacy protocols must source actinomycin K, not generic actinomycin D, to maintain historical and pharmacological fidelity .

Structure–Activity Relationship (SAR) Studies Requiring a Natural Activity Gradient

The K-complex contains congeners (K2t, K2c) that exhibit 150-fold lower potency in uridine incorporation assays compared to actinomycin D . This natural activity gradient makes actinomycin K an ideal source material for SAR campaigns exploring the tolerability of 4-methylproline substitutions on the pentapeptide lactone ring .

Isolation and Functional Characterization of the Novel Minor Component K1

Because actinomycin K is the only known natural source of the minor component K1, procurement of the complex is mandatory for laboratories aiming to isolate, structurally characterize, or functionally annotate this unique actinomycin congener .

Low-Potency Positive Control for Transcription Inhibition Assays

With an IC50 for RNA synthesis inhibition over two orders of magnitude higher than actinomycin D (1423 vs. 9.5 ng/mL) , the K2T component of actinomycin K serves as an attenuated positive control, enabling assay calibration across a wider dynamic range without the acute cytotoxicity of standard actinomycin D .

Application
Selection Property
Validation Focus
Historical Chinese oncology protocol replication
Authentic mixture composition (K1+K2)
Fidelity to original pharmacological mixture
Actinomycin SAR studies using natural activity gradient
Congener activity range (K2T, K2C)
4-methylproline substitution effects on potency
Isolation and characterization of minor component K1
Unique natural source of K1
Structural and functional annotation of K1
Attenuated positive control in transcription inhibition assays
Low-potency K2T congener
Assay calibration across wider dynamic range
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